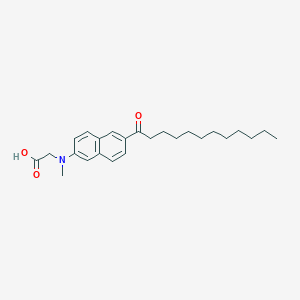
C-Laurdan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of C-Laurdan typically involves the acylation of 2-naphthylamine with dodecanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
C-Laurdan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the naphthyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Produces naphthoquinones.
Reduction: Yields the corresponding amine.
Substitution: Forms substituted naphthyl derivatives.
Wissenschaftliche Forschungsanwendungen
C-Laurdan is widely used in scientific research due to its unique properties:
Chemistry: Used as a fluorescent probe to study membrane dynamics and phase behavior in lipid bilayers.
Biology: Employed in the investigation of cell membrane properties and interactions with various biomolecules.
Medicine: Utilized in the development of diagnostic tools and imaging techniques.
Industry: Applied in the formulation of advanced materials and sensors.
Wirkmechanismus
The compound exerts its effects through its interaction with cell membranes. The naphthyl group provides fluorescence, which is sensitive to the environment, allowing researchers to monitor changes in membrane properties. The dodecanoyl chain anchors the molecule to the lipid bilayer, ensuring its stable incorporation into the membrane .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Dodecanoyl-2-dimethylaminonaphthalene
- 2-(Dimethylamino)-6-dodecanoylnaphthalene
- 1-Dodecanone, 1-(6-(dimethylamino)-2-naphthalenyl)-
Uniqueness
C-Laurdan is unique due to its specific combination of a fluorescent naphthyl group and a long dodecanoyl chain. This structure provides both high sensitivity to environmental changes and strong membrane anchoring, making it an ideal probe for studying membrane dynamics .
Eigenschaften
Molekularformel |
C25H35NO3 |
|---|---|
Molekulargewicht |
397.5 g/mol |
IUPAC-Name |
2-[(6-dodecanoylnaphthalen-2-yl)-methylamino]acetic acid |
InChI |
InChI=1S/C25H35NO3/c1-3-4-5-6-7-8-9-10-11-12-24(27)22-14-13-21-18-23(16-15-20(21)17-22)26(2)19-25(28)29/h13-18H,3-12,19H2,1-2H3,(H,28,29) |
InChI-Schlüssel |
INSWREUMXDGFSD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC(=O)C1=CC2=C(C=C1)C=C(C=C2)N(C)CC(=O)O |
Synonyme |
6-DNCA-N cpd 6-dodecanoyl-2-(N-methyl-N-(carboxymethyl)amino)naphthalene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















